molecular formula C9H10ClNO2 B14054741 1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one

1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one

Cat. No.: B14054741
M. Wt: 199.63 g/mol
InChI Key: VKQHFHNNWXRLNL-UHFFFAOYSA-N
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Description

1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one typically involves the reaction of 4-amino-3-hydroxybenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-amino-3-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-amino-3-hydroxyphenyl)-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxybenzoic acid: Shares the amino and hydroxyl groups but lacks the chloropropanone moiety.

    1-(4-Amino-3-hydroxyphenyl)-2-propanol: Similar structure but with a hydroxyl group instead of a chlorine atom.

    4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Contains a naphthalene ring instead of a benzene ring.

Uniqueness

1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(4-amino-3-hydroxyphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO2/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,12H,11H2,1H3

InChI Key

VKQHFHNNWXRLNL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)O)Cl

Origin of Product

United States

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